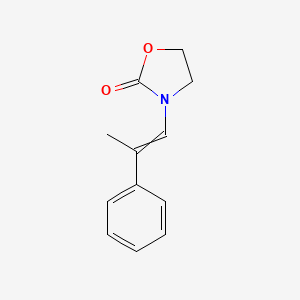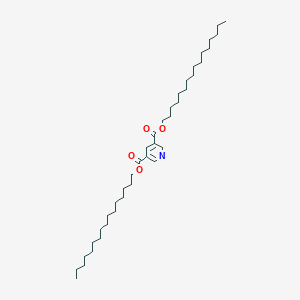
Quinoxaline, 2-(3-chlorophenyl)-3-(phenylmethyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Quinoxaline, 2-(3-chlorophenyl)-3-(phenylmethyl)- is a nitrogen-containing heterocyclic compound. It is a derivative of quinoxaline, which is known for its diverse applications in pharmaceuticals, agriculture, and materials science. This compound features a quinoxaline core with a 3-chlorophenyl group at the 2-position and a phenylmethyl group at the 3-position.
Synthetic Routes and Reaction Conditions:
Condensation Reaction: One common method involves the condensation of diketone or diethyl oxalate compounds with o-phenylenediamine. This reaction typically requires heating and the presence of a catalyst to facilitate the formation of the quinoxaline ring.
Nucleophilic Displacement: Another approach is the nucleophilic displacement on 2,3-dichloroquinoxaline using sulfur or nitrogen nucleophiles. This method can yield products with good to excellent yields.
Industrial Production Methods: Industrial production of quinoxaline derivatives often involves large-scale condensation reactions under controlled conditions to ensure high purity and yield. Green chemistry principles are sometimes adopted to minimize environmental impact.
Types of Reactions:
Oxidation: Quinoxaline derivatives can undergo oxidation reactions to form quinoxaline-2,3-dione derivatives.
Reduction: Reduction reactions can convert quinoxaline derivatives to their corresponding amines.
Substitution: Substitution reactions at various positions on the quinoxaline ring can introduce different functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed:
Oxidation: Quinoxaline-2,3-dione derivatives.
Reduction: Amines such as 2,3-diaminomethylquinoxaline.
Substitution: Substituted quinoxalines with different functional groups.
科学的研究の応用
Quinoxaline, 2-(3-chlorophenyl)-3-(phenylmethyl)- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic compounds.
Biology: The compound has been studied for its antimicrobial properties and potential use in developing new antibiotics.
Medicine: Quinoxaline derivatives are explored for their anticancer properties and potential use in chemotherapy.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism by which quinoxaline, 2-(3-chlorophenyl)-3-(phenylmethyl)- exerts its effects involves interactions with molecular targets such as enzymes and receptors. The specific pathways involved depend on the biological context, but common mechanisms include inhibition of bacterial enzymes or interference with cancer cell signaling pathways.
類似化合物との比較
Quinoxaline, 2-(3-chlorophenyl)-3-(phenylmethyl)- is compared to other similar compounds such as:
Quinoxaline: The parent compound without substituents.
2,3-Dichloroquinoxaline: A related compound with chlorine atoms at the 2 and 3 positions.
3-Aryl-quinoxaline: Compounds with different aryl groups at the 3-position.
Uniqueness: The presence of the 3-chlorophenyl and phenylmethyl groups in quinoxaline, 2-(3-chlorophenyl)-3-(phenylmethyl)- provides unique chemical and biological properties compared to its analogs.
特性
CAS番号 |
649739-75-3 |
|---|---|
分子式 |
C21H15ClN2 |
分子量 |
330.8 g/mol |
IUPAC名 |
2-benzyl-3-(3-chlorophenyl)quinoxaline |
InChI |
InChI=1S/C21H15ClN2/c22-17-10-6-9-16(14-17)21-20(13-15-7-2-1-3-8-15)23-18-11-4-5-12-19(18)24-21/h1-12,14H,13H2 |
InChIキー |
PECPQSKQNAFOPO-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)CC2=NC3=CC=CC=C3N=C2C4=CC(=CC=C4)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![{[4-Ethoxy-2-(methylsulfanyl)buta-1,3-dien-1-yl]sulfanyl}benzene](/img/structure/B15167664.png)
![1,1'-(Propane-2,2-diyl)bis[4-(2-ethoxyethoxy)benzene]](/img/structure/B15167672.png)


![(4R)-4-Methyl-4-[2-(thiophen-2-yl)ethenyl]-1,3-oxazolidin-2-one](/img/structure/B15167684.png)


![5-[(Ethanesulfonyl)amino]pentanoic acid](/img/structure/B15167713.png)

![2H-Pyran, 2-[4-(1,3-dithiolan-2-yl)phenoxy]tetrahydro-](/img/structure/B15167725.png)
![1-[2-(4-Fluorophenyl)ethyl]-5-(hydroxymethyl)-1,3-dihydro-2H-imidazole-2-thione](/img/structure/B15167727.png)
![2-(4'-Chlorobiphenyl-4-YL)-1H-benzo[D]imidazole-5-carboxylic acid](/img/structure/B15167730.png)
![[3-(Aminomethyl)-5-fluorophenyl]methanol](/img/structure/B15167743.png)

